3-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide - 922092-41-9

3-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide

Catalog Number: EVT-3134009
CAS Number: 922092-41-9
Molecular Formula: C25H33N3O
Molecular Weight: 391.559
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

  • Compound Description: This compound is a potent class I selective histone deacetylase (HDAC) inhibitor []. It exhibits strong inhibitory activity toward human class I HDAC isoforms and the human myelodysplastic syndrome (SKM-1) cell line []. It induces G1 cell cycle arrest and apoptosis and has shown excellent antitumor activity in vivo [].
  • Relevance: This compound shares the benzamide core structure with "3-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide". Both compounds feature a benzamide moiety linked to a complex substituent.
  • Compound Description: This novel naphthol derivative was synthesized through a three-component system involving β-naphtol, benzaldehyde, and ethylenediamine, followed by reaction with 3,5-dinitrobenzoic acid [].
  • Relevance: This compound also features a benzamide core structure like "3-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide," with variations in the substituents attached to the benzamide nitrogen.

Paliperidone (9-hydroxyrisperidone)

  • Compound Description: Paliperidone, chemically known as 3-{2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-9-hydroxy-2-methyl-1,6,7,8,9,9a-hexahydropyrido[1,2-a]pyrimidin-4-one, is a heterocyclic compound with multiple pharmacological properties [].
  • Relevance: While Paliperidone doesn't share the core structure of "3-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide," it contains a piperidine ring, a common feature found in many neuroactive compounds, including the target compound.

6-Methyl-2- oxo-N-(4-(Piperidin-1-yl) Phenyl)-1,2,3,4-Tetrahydropyrimidine-5- Carboxamide Derivatives

  • Compound Description: These are a series of novel Biginelli dihydropyrimidines synthesized using 4-fluoro nitrobenzene and piperidine, followed by reduction and reaction with ethyl acetoacetate and various aldehydes []. They were screened for potential antimicrobial, antifungal, and antimalarial activities [].
  • Relevance: These compounds are structurally similar to "3-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide" due to the presence of both a piperidine ring and a substituted phenyl group in their structures.

N-( 6-methyl-2-nitrophenyl-1,2,3,4- tetrahydroquinolin-4-yl) pyrrolidin-2-ones

  • Compound Description: These are new tetrahydroquinoline derivatives prepared via a BiCl3-catalyzed imino Diels-Alder cycloaddition reaction involving toluidine, N-vinylpyrrolidin-2-one, and substituted benzaldehydes [].
  • Relevance: These compounds share the tetrahydroquinoline core structure with "3-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide", although the substitution patterns and additional moieties differ.

(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205)

  • Compound Description: CPI-1205 is a potent and selective inhibitor of histone methyltransferase EZH2 []. This compound has demonstrated robust antitumor effects and is currently in Phase I clinical trials [].
  • Relevance: While CPI-1205 doesn't share the primary core structure of "3-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide," it contains a piperidine ring. Furthermore, both compounds involve complex substituted aromatic systems, which are important for their respective biological activities.

N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758)

  • Compound Description: YM758 is a novel inhibitor of the “funny” current channel (If channel) expressed in the sinus node of the heart, making it a potential treatment for stable angina and atrial fibrillation [].
  • Relevance: YM758, like "3-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide," contains both a benzamide group and a piperidine ring. Although the overall structures differ, the presence of these common functional groups suggests potential similarities in their interactions with biological targets.

Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Compound Description: This compound contains a dihydropyrimidinone ring, a phenyl ring, and a pyrazole ring []. It is characterized by an intramolecular C—H⋯O contact that stabilizes its conformation [].
  • Relevance: This compound highlights the presence of heterocyclic rings and substituted phenyl groups, which are also found in "3-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide." Although the specific rings differ, they represent common building blocks in medicinal chemistry and contribute to molecular diversity and potential biological activities.

S33138

  • Compound Description: S33138, chemically known as N-[4-[2-[(3aS,9bR)-8-cyano-1,3a,4,9b-tetrahydro[1]benzopyrano[3,4-c]pyrrol-2(3H)-yl)-ethyl]phenylacetamide], is a preferential antagonist of cloned human D3 versus D2L and D2S receptors []. It displays antagonist properties at D3/D2 autoreceptors and exhibits modest antagonist properties at central α2C-adrenoceptors, 5-HT2A, and 5-HT7 receptors [].
  • Relevance: Although S33138 doesn't share the core structure of "3-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide," it emphasizes the importance of targeting specific dopamine receptor subtypes for therapeutic applications. The target compound, with its tetrahydroquinoline and piperidine moieties, could potentially interact with similar neurotransmitter systems.
  • Compound Description: These are a series of tetrahydro-γ-carboline derivatives that exhibit a broad spectrum of pharmacological properties [].
  • Relevance: These compounds are structurally related to "3-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide" as they both belong to the broader class of tetrahydro-β-carbolines (THBCs), which are known for their diverse biological activities. Despite structural variations, their shared core structure suggests a potential for similar biological targets and pharmacological properties.

3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide (U-47700)

  • Compound Description: U-47700 is a synthetic opioid with potent analgesic properties []. It has emerged as a new psychoactive substance (NPS) and is associated with a high risk of abuse and adverse effects [].
  • Relevance: While U-47700 doesn't directly resemble "3-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide," both compounds contain benzamide moieties and are designed to interact with specific biological targets. This highlights the importance of benzamide derivatives in drug design and their diverse pharmacological applications.

3-[(Dimethylamino)methyl]-6-methoxy-2-methyl-4-phenylisoquinolin-1(2H)-one (ISQ-1)

  • Compound Description: ISQ-1 is an isoquinolinone derivative that blocks IKur, a potassium current in the heart, and shows potential as an atrial fibrillation treatment [].
  • Relevance: Although ISQ-1 has a distinct structure compared to "3-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide," both compounds contain substituted aromatic rings and nitrogen-containing heterocycles. This showcases the structural diversity within the field of medicinal chemistry and how subtle changes in substituents can lead to different pharmacological properties.

Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate

  • Compound Description: This compound is a triazolopyrimidine derivative synthesized from a reaction between a hydrazonoyl chloride and a tetrahydropyrimidine carboxylate []. It exhibits potent antitumor activity against human lung (A-549) and human hepatocellular carcinoma (HepG-2) cell lines [].
  • Relevance: While this compound doesn't share the core structure of "3-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide," it highlights the importance of heterocyclic compounds in drug development, especially in the context of anticancer therapies. Both compounds feature complex, multi-ring systems, demonstrating the complexity of structures often required for desired biological activities.

4-(3-chloro-2,5-dioxo-8-(trifluoromethyl)-1-((4-(trifluoromethyl)phenyl)amino)-1,6.7-triazaspiro[3,4]oct-7-en-6yl)- N-(3-chloro-2-(1-((5-(phenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-4-oxoazet -idin-1-yl)benzamide

  • Compound Description: This compound is a complex benzamide derivative containing multiple heterocyclic rings and was synthesized in a multi-step process [].
  • Relevance: Like "3-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide," this compound belongs to the benzamide class of compounds and features a complex structure with multiple rings and substituents. This illustrates the vast structural diversity possible within this chemical class and the potential for exploring various pharmacological properties.

2,4,6-trifluoro-N-[6-(1-methyl-piperidin-4-ylcarbonyl)-pyridin-2-yl]-benzamide

  • Compound Description: This compound is a trifluorobenzamide derivative containing a piperidine ring []. It is a pharmaceutical composition with potential applications in various routes of administration [].
  • Relevance: This compound shares structural similarities with "3-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide" due to the presence of both a benzamide core and a piperidine ring in its structure. Although their detailed structures differ, the shared functional groups might imply similar interactions with specific biological targets.

N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides

  • Compound Description: This is a series of benzamide derivatives designed as potent and selective dopamine D(3) receptor ligands []. Variations in the aromatic rings and alkyl chain length were explored to optimize binding affinity and selectivity for D(3) receptors [].
  • Relevance: This series of compounds, while not identical to "3-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide," offers valuable insights into how structural modifications, particularly variations in the length of the alkyl chain and the nature of the aromatic substituents, can influence the binding affinity and selectivity of benzamide derivatives toward specific dopamine receptor subtypes. These findings could be relevant for understanding the potential pharmacological activity of the target compound.
  • Compound Description: These compounds are tetrahydroisoquinoline derivatives with varying substituents on the aromatic ring and the nitrogen atom []. They are being investigated for their potential use as pharmaceuticals [].
  • Relevance: Although the core structure differs from "3-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide", these compounds highlight the versatility of tetrahydroisoquinoline as a scaffold in medicinal chemistry. Both compound classes contain nitrogen-containing heterocyclic systems, showcasing the importance of such structures in modulating biological activities.
  • Compound Description: These are a diverse set of 1,2-bis-sulfonamide derivatives designed to modulate chemokine receptors []. The compounds feature a central sulfonamide core linked to various substituents, including heterocycles, aromatic rings, and alkyl chains [].
  • Relevance: While these compounds don't directly resemble "3-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide," they emphasize the importance of heterocyclic and aromatic moieties in modulating protein-protein interactions, particularly those involving chemokine receptors. The target compound, with its tetrahydroquinoline and piperidine rings, could potentially engage in similar interactions with biological targets.

1-(2,5-Dimethoxy-4-Methylphenyl)-2-Aminopropane (DOM)

  • Compound Description: DOM is a serotonin (5-HT) receptor agonist that primarily acts on the 5-HT2A receptor subtype []. It exhibits hallucinogenic properties and has been studied in both rats and rhesus monkeys [].
  • Relevance: Although DOM's structure differs significantly from "3-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide," it highlights the pharmacological relevance of compounds targeting neurotransmitter systems, particularly those involving serotonin. Both compounds have the potential to modulate brain function through interactions with specific receptors.

Naphthalene-1-yl-(4-pentyloxynaphthalen-1-yl)methanone (SAB378)

  • Compound Description: SAB378 is a peripherally restricted cannabinoid CB1/CB2 receptor agonist []. It inhibits gastrointestinal motility but does not show significant effects on experimental colitis in mice [].
  • Relevance: While SAB378 is structurally distinct from "3-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide," it underscores the importance of developing peripherally restricted drugs to minimize central nervous system side effects. The target compound, with its relatively complex structure, might also exhibit specific tissue distribution and pharmacological properties depending on its physicochemical properties and potential interactions with transporter proteins.

Naphtho[2,3-b]furan-4,9-dione Derivatives

  • Compound Description: This is a series of naphtho[2,3-b]furan-4,9-dione derivatives explored for their antiproliferative activity against cancer cell lines [].
  • Relevance: These compounds, although possessing a different core structure, highlight the potential of polycyclic aromatic systems, similar to the tetrahydroquinoline moiety in "3-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide", for exhibiting antiproliferative activity. Both classes of compounds share features of conjugated ring systems, which are often associated with intercalating DNA or binding to specific proteins involved in cell growth and proliferation.

Imidazo[1,2-b][1,2,4]triazines as c-Met Inhibitors

  • Compound Description: This series of compounds are imidazo[1,2-b][1,2,4]triazine derivatives designed to inhibit c-Met, a receptor tyrosine kinase involved in cell growth and survival [].
  • Relevance: This series, while structurally different from "3-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide", emphasizes the use of heterocyclic systems in targeting specific protein kinases. The target compound, containing a tetrahydroquinoline moiety, could also potentially interact with kinase targets, although further investigations are required to confirm this.

4-Amino-1H-quinolin-2-ones and 6H-thiazolo[3,4-c]quinazoline-3,5-diones

  • Compound Description: These compounds are derived from thermal reactions of thiazolo[5,4-c]quinoline-2,4-diones and demonstrate the potential for generating novel heterocyclic frameworks [].
  • Relevance: These compounds share structural similarities with "3-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide" by incorporating a quinoline core within their structures. While the overall structures differ, the presence of a quinoline moiety suggests potential similarities in their physicochemical properties and potential for interacting with biological targets.
  • Compound Description: These are a series of novel pyrimidinone derivatives designed and synthesized as potential anticancer agents []. They feature various five-membered heterocycles linked to the pyrimidinone core and were evaluated for their cytotoxic activity against different cancer cell lines [].
  • Relevance: Although these compounds don't directly share the core structure of "3-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide", they highlight the importance of heterocyclic systems and their potential in anticancer drug development. Both the target compound and these pyrimidinone derivatives exemplify the diversity of structures that can be explored for their cytotoxic activity and potential therapeutic applications in oncology.
  • Compound Description: These are naturally occurring compounds isolated from the stems and fruits of Swinglea glutinosa []. Acridone alkaloids are known for their diverse pharmacological properties, while N-phenylethyl-benzamide derivatives exhibit moderate cytotoxic activity against various cancer cell lines [].
  • Relevance: While the acridone alkaloids are structurally distinct, the N-phenylethyl-benzamide derivatives share the benzamide core with "3-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide". This emphasizes the benzamide moiety's versatility in natural products and its potential for therapeutic applications, including in cancer treatment.

Dasatinib

  • Compound Description: Dasatinib is a tyrosine kinase inhibitor approved for treating imatinib-resistant or -intolerant chronic myelogenous leukemia []. It is a substrate for efflux transporters P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), which limit its penetration into the central nervous system [].
  • Relevance: Although Dasatinib's structure differs significantly from "3-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide", both compounds are designed to interact with specific biological targets, highlighting the importance of understanding drug-target interactions and potential pharmacokinetic limitations, particularly when targeting the central nervous system.
  • Compound Description: These are a series of benzimidazole derivatives synthesized and investigated for their antimicrobial and antifungal activities []. The compounds were found to be particularly effective against Candida albicans and showed comparable activity to standard antifungal agents [].
  • Relevance: While these benzimidazole derivatives are structurally distinct from "3-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide", they highlight the significance of substituted aromatic systems in exhibiting antimicrobial and antifungal properties. Both compound classes involve aromatic rings and nitrogen-containing heterocycles, suggesting a potential for interacting with similar biological targets involved in microbial growth and survival.

4-methyl-N-((1-(4-methylbenzoyl)piperidin-4-yl)methyl)-benzamide

  • Compound Description: This organic material has been investigated for its potential in optical limiting applications []. Its structure consists of a piperidine ring linked to two benzamide moieties, exhibiting decent optical limiting performance and good thermal and mechanical stability [].

Properties

CAS Number

922092-41-9

Product Name

3-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide

IUPAC Name

3-methyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]benzamide

Molecular Formula

C25H33N3O

Molecular Weight

391.559

InChI

InChI=1S/C25H33N3O/c1-19-8-6-9-22(16-19)25(29)26-18-24(28-14-4-3-5-15-28)21-11-12-23-20(17-21)10-7-13-27(23)2/h6,8-9,11-12,16-17,24H,3-5,7,10,13-15,18H2,1-2H3,(H,26,29)

InChI Key

JSJYGBMLHSJIII-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCCC4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.